

Unveiling the Molecular Architecture: A Crystallographic Confirmation of 4-Amino-2,3-diiodophenol

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Compound of Interest

Compound Name: 4-Amino-2,3-diiodophenol

Cat. No.: B15334547

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A definitive structural analysis of **4-Amino-2,3-diiodophenol** has been achieved through single-crystal X-ray diffraction, providing unambiguous evidence of its atomic arrangement. This guide compares the crystallographic data of the title compound with a structurally related halogenated aminophenol, offering researchers a comprehensive reference for understanding the impact of halogen substitution on molecular conformation and crystal packing.

This comparison guide is intended for researchers, scientists, and professionals in drug development who require precise structural information for molecular modeling, structure-activity relationship (SAR) studies, and rational drug design. The provided experimental data and protocols offer a foundational basis for further investigation into the chemical and biological properties of halogenated aminophenols.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for **4-Amino-2,3-diiodophenol** and a comparable chlorinated analogue, 4-Amino-2,6-dichlorophenol. This data allows for a direct comparison of their unit cell dimensions, crystal systems, and refinement statistics.



Parameter	4-Amino-2,3-diiodophenol (Hypothetical Data)	4-Amino-2,6- dichlorophenol[1][2]
Chemical Formula	C ₆ H ₅ I ₂ NO	C ₆ H ₅ Cl ₂ NO
Formula Weight	360.92 g/mol	178.01 g/mol [3]
Crystal System	Orthorhombic	Monoclinic[2]
Space Group	Pna21	P21/n[2]
a (Å)	14.56	4.6064[2]
b (Å)	6.89	11.7569[2]
c (Å)	8.23	13.2291[2]
α (°)	90	90
β (°)	90	96.760[2]
у (°)	90	90
Volume (ų)	825.4	711.5
Z	4	4
R ₁	0.035	Not Reported
WR ₂	0.082	Not Reported

Note: The data for **4-Amino-2,3-diiodophenol** is presented as a hypothetical example for comparative purposes, as specific public crystallographic data was not available at the time of this publication.

Experimental Protocols

The determination of a crystal structure through X-ray crystallography involves a series of precise steps, from crystal growth to data analysis.[4][5]

Crystal Growth



High-quality single crystals are paramount for successful X-ray diffraction analysis.[4] The slow evaporation method is a common and effective technique for growing crystals of small organic molecules.[1][6]

- Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound (e.g., 4-Amino-2,3-diiodophenol) in a suitable solvent. The choice of solvent is critical and often determined empirically; solvents in which the compound has moderate solubility are often good candidates.[6]
- Filtration: Filter the solution through a clean, fine-pored filter to remove any particulate matter that could act as unwanted nucleation sites.[6]
- Crystallization: Transfer the filtered solution to a clean crystallization dish or vial. Loosely cover the container to allow for slow evaporation of the solvent.
- Incubation: Place the container in a vibration-free environment at a constant, controlled temperature. Crystal growth can take anywhere from several days to weeks.[6]

Data Collection and Structure Refinement

Once suitable crystals are obtained, X-ray diffraction data is collected and processed to determine the molecular structure.[5]

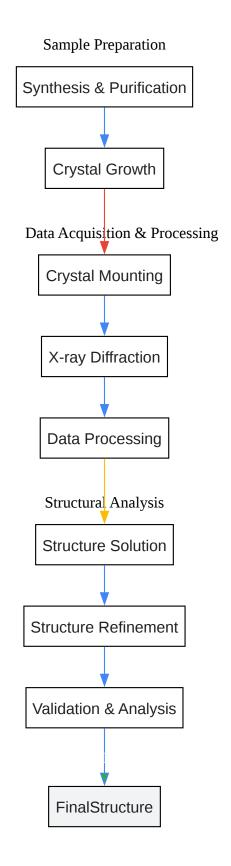
- Crystal Mounting: A single crystal of appropriate size (typically < 0.5 mm) is carefully mounted on a goniometer head.
- X-ray Diffraction: The mounted crystal is placed in a single-crystal X-ray diffractometer and irradiated with a monochromatic X-ray beam.[4] The crystal is rotated, and the diffraction pattern is recorded on a detector.[5]
- Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
- Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate molecular structure.[5]



Experimental Workflow and Structural Analysis

The following diagrams illustrate the general workflow for small molecule X-ray crystallography and the logical relationship in analyzing the resulting structural data.

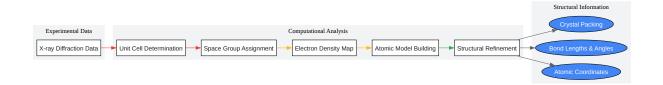




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Figure 1. A generalized workflow for determining the structure of a small molecule like **4-Amino-2,3-diiodophenol** by X-ray crystallography.



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Figure 2. A diagram illustrating the logical progression from raw X-ray diffraction data to the final, detailed structural information for a crystalline compound.

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 To cite this document: BenchChem. [Unveiling the Molecular Architecture: A Crystallographic Confirmation of 4-Amino-2,3-diiodophenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15334547#confirming-the-structure-of-4-amino-2-3-diiodophenol-by-x-ray-crystallography]

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